Mutagenic Potency: R7000 vs. Positional Isomer (8-Methoxy Analog) and Non-Methoxylated Analog
R7000 demonstrates a mutagenic potency that is orders of magnitude higher than its close analogs. In a direct comparative study, R7000 (7-methoxy isomer) exhibited mutagenic potency on par with the 8-methoxy isomer in V79 cells, but both were vastly superior to the non-methoxylated 2-nitronaphtho[2,1-b]furan (Compound C) [1]. In the standard Salmonella/microsome assay (Ames test), R7000 yields approximately 200,000 revertants/nanomole in strain TA100, a value that may represent the highest potency recorded in this assay system at the time of publication [2].
| Evidence Dimension | Mutagenic Potency |
|---|---|
| Target Compound Data | Approximately 200,000 revertants/nanomole in S. typhimurium TA100 [2]; Activity comparable to Compound B in V79 cells [1]. |
| Comparator Or Baseline | Comparator 1: 2-nitro-8-methoxynaphtho[2,1-b]furan (Compound B). Comparator 2: 2-nitronaphtho[2,1-b]furan (Compound C). |
| Quantified Difference | R7000 ≈ Compound B >> Compound C in V79 cell mutagenicity assays [1]. The methoxy group at position 7 or 8 is crucial for high activity. |
| Conditions | Salmonella typhimurium TA100 plate incorporation assay; Chinese hamster V79 cells (micronucleus, SCE, HGPRT mutation assays). |
Why This Matters
For researchers requiring a positive control with maximum signal-to-noise ratio in mutagenicity screening, R7000 provides unparalleled sensitivity, ensuring robust assay validation.
- [1] Venegas W, Lasne C, Chouroulinkov I, et al. Relationship between the chemical structure and the mutagenic and carcinogenic potentials of five naphthofurans. Cancer Res. 1984;44(5):1969-1975. PMID: 6713395. View Source
- [2] Weill-Thevenet N, Buisson JP, Royer R, Hofnung M. Mutagenic activity of benzofurans and naphthofurans in the Salmonella/microsome assay: 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000), a new highly potent mutagenic agent. Mutat Res. 1981;88(4):355-362. doi:10.1016/0165-1218(81)90027-6. PMID: 7019691. View Source
